4,6-Dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine
Description
Overview of the Pyrazolopyridine Class of Heterocyclic Compounds
Pyrazolopyridines are a class of bicyclic heterocyclic compounds that result from the fusion of a pyrazole (B372694) and a pyridine (B92270) ring. nih.gov This fusion can occur in several ways, leading to five different isomers: [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]. nih.gov These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.netchemmethod.com
The core structures of these compounds are based on pyrazole, a five-membered heterocyclic ring containing three carbon atoms and two adjacent nitrogen atoms, and pyridine, a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom. britannica.comijraset.com The combination of these two rings creates a versatile scaffold that has been explored for various applications. researchgate.net
Significance of the Pyrazolo[4,3-c]pyridine Scaffold in Advanced Organic Synthesis
The pyrazolo[4,3-c]pyridine scaffold, in particular, has garnered attention for its role in the development of novel compounds with a broad spectrum of biological activities. eurekaselect.com Research has demonstrated that derivatives of this scaffold can exhibit antimicrobial, anti-inflammatory, antiviral, and antitumor properties. eurekaselect.com This wide range of potential applications makes it a valuable target in advanced organic synthesis.
Synthetic chemists have developed various methods to construct and functionalize the pyrazolo[4,3-c]pyridine core. These strategies often involve the formation of the pyridine ring onto a pre-existing pyrazole or vice versa. nih.gov The ability to introduce a variety of substituents at different positions on the bicyclic ring system allows for the fine-tuning of the molecule's properties. For instance, studies have shown the preparation of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines through methods like iodine-mediated electrophilic cyclization followed by Suzuki cross-couplings. nih.gov
Specific Focus on 4,6-Dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine within Pyrazolopyridine Research
Within the broader research into pyrazolopyridines, this compound represents a specific derivative with potential as a building block in organic synthesis. The presence of two chlorine atoms provides reactive sites for further chemical transformations, such as cross-coupling reactions, allowing for the introduction of diverse functional groups.
The structural details of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₅Cl₂N₃ |
| Molecular Weight | 202.04 g/mol bldpharm.com |
| CAS Number | 1507372-46-4 bldpharm.com |
While extensive research specifically detailing the synthesis and applications of this compound is not widely published, its structure suggests its utility as an intermediate in the synthesis of more complex molecules. The strategic placement of the chloro and methyl groups on the pyrazolo[4,3-c]pyridine scaffold makes it a valuable precursor for creating libraries of compounds for biological screening.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2-methylpyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2N3/c1-12-3-4-5(11-12)2-6(8)10-7(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBYXQRFRNIEEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201240512 | |
| Record name | 4,6-Dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201240512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1507372-46-4 | |
| Record name | 4,6-Dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1507372-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201240512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Pyrazolo 4,3 C Pyridine Formation and Transformation
Elucidation of Reaction Mechanisms in Key Synthetic Steps
The synthesis of 4,6-dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine is not explicitly detailed in the current scientific literature. However, a plausible synthetic pathway can be proposed based on established methodologies for constructing the pyrazolopyridine core and subsequent chlorination reactions. A likely approach involves the initial formation of a dihydroxypyrazolo[4,3-c]pyridine intermediate, followed by a dichlorination step.
One potential route begins with the condensation of a suitably substituted pyrazole (B372694) with a 1,3-dicarbonyl compound or its equivalent. For instance, the cyclization of a 4-aminopyrazole derivative with a malonic acid derivative could lead to the formation of the pyrazolo[4,3-c]pyridine core with hydroxyl groups at the 4 and 6 positions. The N-methyl group on the pyrazole ring would be incorporated from the start, using an N-methylated aminopyrazole precursor.
The subsequent key transformation is the conversion of the 4,6-dihydroxy-2-methyl-2H-pyrazolo[4,3-c]pyridine to the target dichloro compound. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The mechanism of this type of reaction is generally understood to proceed through the formation of a phosphate (B84403) ester intermediate. The lone pair of electrons on the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the displacement of a chloride ion. This is followed by the elimination of a phosphate species and the formation of a carbon-chlorine bond. This process occurs at both the 4 and 6 positions to yield the final dichlorinated product.
An alternative approach for the construction of the pyrazolopyridine ring involves the cyclization of 3-acylpyridine N-oxide tosylhydrazones. This method can yield a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines, with the regioselectivity being influenced by the choice of electrophilic additive and solvent nih.gov.
Regioselectivity and Chemoselectivity in Dihalogenated Pyrazolo[4,3-c]pyridine Formation
The regioselectivity of the dichlorination of a 2-methyl-2H-pyrazolo[4,3-c]pyridine precursor is a critical aspect of the synthesis. The positions of electrophilic attack on the pyrazolopyridine ring system are influenced by the electron distribution within the fused rings. The pyridine (B92270) ring is generally electron-deficient, making electrophilic substitution difficult. However, the fused pyrazole ring, being an electron-rich five-membered ring, can influence the reactivity of the pyridine moiety.
In the case of a dihydroxy precursor, the chlorination with a reagent like POCl₃ is not an electrophilic aromatic substitution but rather a nucleophilic substitution at the phosphorus center followed by conversion of the hydroxyl groups. The regioselectivity is therefore predetermined by the positions of the hydroxyl groups in the precursor.
If, hypothetically, the dichlorination were to proceed via an electrophilic aromatic substitution on the 2-methyl-2H-pyrazolo[4,3-c]pyridine core, the directing effects of the fused pyrazole and the pyridine nitrogen would need to be considered. Computational studies on related pyridine systems have been used to predict the sites of electrophilic attack digitellinc.com. Generally, the positions meta to the pyridine nitrogen are less deactivated towards electrophilic attack. The presence of the electron-donating pyrazole ring would likely activate the pyridine ring, but the precise regiochemical outcome would depend on the interplay of these electronic effects. Studies on the halogenation of pyrazolo[1,5-a]pyrimidines have shown high regioselectivity for the C3 position, which is part of the pyrazole ring, indicating the higher reactivity of this ring towards electrophiles nih.gov.
The chemoselectivity in the formation of the dihalogenated product is also noteworthy. In a precursor containing multiple reactive sites, the choice of chlorinating agent and reaction conditions would be crucial to ensure that only the desired hydroxyl groups are replaced by chlorine atoms without affecting other parts of the molecule.
Table 1: Predicted Regioselectivity of Electrophilic Attack on a Hypothetical 2-Methyl-2H-pyrazolo[4,3-c]pyridine Core
| Position | Predicted Reactivity towards Electrophiles | Rationale |
| C3 | High | Located on the electron-rich pyrazole ring. |
| C4 | Moderate | meta-like position relative to the pyridine nitrogen, potentially activated by the pyrazole ring. |
| C6 | Moderate | meta-like position relative to the pyridine nitrogen, potentially activated by the pyrazole ring. |
| C7 | Low | ortho-like position to the pyridine nitrogen, highly deactivated. |
Note: This table is based on general principles of heteroaromatic reactivity and is for illustrative purposes.
Kinetic and Thermodynamic Control in Synthetic Pathways
The concepts of kinetic and thermodynamic control are fundamental in understanding the outcomes of chemical reactions where multiple products can be formed youtube.com. In the synthesis of this compound, particularly during the dichlorination step, these principles could play a significant role.
For instance, if the chlorination of a dihydroxy precursor proceeds stepwise, the formation of a mono-chloro intermediate would precede the formation of the final di-chloro product. The relative rates of the first and second chlorination steps could be influenced by reaction conditions such as temperature. At lower temperatures, the reaction might be under kinetic control, favoring the formation of the product that is formed fastest, which could potentially be a mono-chlorinated species or one of the dichloro isomers if the hydroxyl groups are not equivalent in reactivity.
At higher temperatures, the reaction would more likely be under thermodynamic control, leading to the formation of the most stable product. In the case of this compound, it is generally assumed that the fully chlorinated product is the most thermodynamically stable under the reaction conditions typically employed for such transformations.
Studies on nucleophilic aromatic substitution reactions have demonstrated clear variations from kinetic to thermodynamic control of products based on the reaction conditions rsc.org. Similarly, in the synthesis of substituted furans and pyrazoles from a common precursor, the reaction outcome can be steered towards either the kinetically or thermodynamically favored product by tuning the reaction parameters mdpi.com.
Table 2: Hypothetical Influence of Reaction Conditions on Dichlorination
| Condition | Expected Control | Potential Outcome |
| Low Temperature, Short Reaction Time | Kinetic Control | Possible formation of mono-chlorinated intermediates or a mixture of dichloro isomers if reactivity of the 4- and 6-positions differs significantly. |
| High Temperature, Long Reaction Time | Thermodynamic Control | Predominant formation of the most stable 4,6-dichloro isomer. |
Note: This table presents a generalized scenario based on principles of reaction control.
Tautomerism Studies and Their Influence on Reactivity within the Pyrazolo[4,3-c]pyridine System
Tautomerism is a key consideration in the chemistry of heterocyclic compounds as it can significantly influence their reactivity and biological activity. For the pyrazolo[4,3-c]pyridine ring system, several tautomeric forms are possible, particularly when the pyrazole nitrogen is unsubstituted.
However, in the case of this compound, the presence of the methyl group at the N2 position of the pyrazole ring prevents the common prototropic tautomerism between the N1 and N2 positions of the pyrazole. This effectively "locks" the molecule in the 2H-pyrazolo[4,3-c]pyridine form. This is significant because the electronic properties and, consequently, the reactivity of the N-methylated compound will differ from its N-unsubstituted or N1-methylated counterparts.
While the N-methylation prevents the most common form of tautomerism, it is important to consider the potential for other tautomeric forms in the precursor molecules. For example, a 4,6-dihydroxy-2-methyl-2H-pyrazolo[4,3-c]pyridine precursor could exist in equilibrium with its keto tautomers (pyrazolopyridinones). The position of this equilibrium would be influenced by the solvent and the electronic nature of the ring system. The reactivity of these precursors towards chlorinating agents would likely be dependent on the predominant tautomeric form present under the reaction conditions. Experimental and computational studies on substituted pyridines have highlighted the importance of considering such tautomeric equilibria researchgate.net.
The fixed tautomeric form of the final N-methylated product simplifies its chemical behavior, making it a more predictable building block in further synthetic transformations. The absence of an acidic N-H proton on the pyrazole ring also means that its reactivity in base-mediated reactions will be different from the corresponding N-H pyrazolopyridine.
Advanced Spectroscopic and Analytical Characterization of 4,6 Dichloro 2 Methyl 2h Pyrazolo 4,3 C Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy would identify and characterize the hydrogen atoms within the 4,6-Dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine molecule. The spectrum would be expected to show distinct signals for the protons of the methyl group and the aromatic protons on the pyrazolopyridine ring system. The chemical shift (δ) of each signal, reported in parts per million (ppm), indicates the electronic environment of the protons. The integration of the signals would correspond to the number of protons, and the splitting patterns (multiplicity) would reveal information about neighboring protons.
Hypothetical ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| N-CH₃ | 3.9 - 4.2 | Singlet (s) | N/A |
| Ar-H (Position 3) | 7.8 - 8.2 | Singlet (s) | N/A |
| Ar-H (Position 7) | 7.3 - 7.6 | Singlet (s) | N/A |
Note: The exact chemical shifts are dependent on the solvent used for the analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).
Hypothetical ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| N-CH₃ | 35 - 45 |
| C3 | 130 - 140 |
| C3a | 120 - 130 |
| C4 | 145 - 155 |
| C6 | 140 - 150 |
| C7 | 110 - 120 |
| C7a | 140 - 150 |
Note: The exact chemical shifts are dependent on the solvent used for the analysis.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To unambiguously assign the proton and carbon signals and to determine the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be employed:
COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, helping to identify adjacent protons in the ring system.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of a proton signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the connectivity of the entire molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons that are in close proximity, providing information about the three-dimensional structure of the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the chemical composition of the synthesized compound. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum.
Expected HRMS Data
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 203.9939 |
Note: The calculated mass is for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).
Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC-MS) for Purity and Identification
LC-MS and UPLC-MS combine the separation capabilities of liquid chromatography with the detection power of mass spectrometry. These techniques would be employed to assess the purity of the this compound sample. The chromatogram would indicate the presence of any impurities, while the mass spectrometer would provide the molecular weight of the main component and any detected impurities, aiding in their identification.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a crucial analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its specific structural features.
A hypothetical data table for the IR analysis is presented below. The wavenumbers would reveal the presence of C-H, C=N, C=C, and C-Cl bonds within the molecule.
Table 1: Hypothetical Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Methyl C-H stretch |
| ~1600-1450 | Strong | C=N and C=C stretching vibrations of the pyrazolopyridine ring |
| ~1450-1350 | Medium | CH₃ bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would indicate the presence of conjugated systems. The spectrum would show specific absorption maxima (λmax) that are characteristic of the pyrazolopyridine core.
The photophysical properties, such as the molar absorptivity (ε), could be determined from the UV-Vis spectrum, offering insights into the probability of the electronic transitions.
Table 2: Hypothetical UV-Vis Spectroscopy Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |
|---|---|---|---|
| Ethanol | ~280 | Data not available | π → π* |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₇H₅Cl₂N₃, the theoretical percentages of carbon, hydrogen, nitrogen, and chlorine can be calculated. Experimental values obtained from elemental analysis would be compared to these theoretical values to confirm the purity and empirical formula of the synthesized compound.
Table 3: Hypothetical Elemental Analysis Data for this compound (C₇H₅Cl₂N₃)
| Element | Theoretical (%) | Experimental (%) |
|---|---|---|
| Carbon (C) | 41.61 | Data not available |
| Hydrogen (H) | 2.50 | Data not available |
| Nitrogen (N) | 20.80 | Data not available |
Advanced Chromatographic Purity Assessment (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used to separate, identify, and quantify each component in a mixture. For the purity assessment of this compound, a sample would be analyzed to determine the percentage purity. A high-purity sample would ideally show a single major peak in the chromatogram.
The retention time (tR) is the time it takes for the analyte to pass through the column and is a characteristic of the compound under specific chromatographic conditions. The peak area is proportional to the concentration of the compound.
Table 4: Hypothetical HPLC Purity Assessment Data for this compound
| Parameter | Value |
|---|---|
| Column | Data not available |
| Mobile Phase | Data not available |
| Flow Rate | Data not available |
| Detection Wavelength | Data not available |
| Retention Time (tR) | Data not available |
Computational Chemistry and Theoretical Studies on 4,6 Dichloro 2 Methyl 2h Pyrazolo 4,3 C Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure and stability of molecules. nih.govresearchgate.netscientific.netmdpi.com DFT methods are used to determine the ground-state electronic energy of a molecule, which in turn allows for the calculation of a wide array of properties. scientific.netaip.orgresearchgate.net For 4,6-dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine, DFT calculations can provide a detailed picture of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO are crucial indicators of a molecule's reactivity. A small HOMO-LUMO energy gap typically suggests high chemical reactivity and low kinetic stability. scientific.net These calculations would reveal how the electron-withdrawing chloro groups and the electron-donating methyl group influence the electron density distribution across the pyrazolopyridine core. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential on the molecular surface, thereby identifying likely sites for electrophilic and nucleophilic attack. aip.orgresearchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -2.1 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.4 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Note: The values in this table are illustrative and represent typical ranges for similar heterocyclic compounds. They are intended to demonstrate the type of data generated by DFT calculations.
Conformational Analysis and Potential Energy Surface Mapping
While the pyrazolopyridine core of this compound is largely planar, the methyl group attached to the pyrazole (B372694) nitrogen can rotate. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. mdpi.comacs.orgnih.gov By systematically rotating the methyl group, a potential energy surface (PES) can be mapped out. rug.nlmdpi.compreprints.orgmuni.cz This map reveals the most stable conformation (the global minimum on the PES) and the energy barriers to rotation between different conformations.
Such studies, typically performed using quantum mechanical methods, help to understand the flexibility of the molecule and the energetic cost of conformational changes. mdpi.com For this compound, this would involve calculating the total energy of the molecule at various dihedral angles of the C-N-CH3 bond. The results would indicate whether there are any preferred orientations of the methyl group due to steric hindrance or subtle electronic interactions with the rest of the molecule.
Molecular Dynamics Simulations for Structural Behavior
MD simulations can reveal how solvent molecules arrange themselves around the solute and can be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. researchgate.net For this particular compound, MD could be used to understand how the chlorine and methyl substituents affect its interactions with water, which has implications for its solubility and bioavailability.
In Silico Prediction of Chemico-Biological Interactions and Binding Profiles
Given that pyrazolopyridine scaffolds are of significant interest in medicinal chemistry, in silico methods are widely used to predict their potential biological activity. nih.govnih.govniscpr.res.innih.govnih.govfip.orgekb.eg Molecular docking is a key technique in this area, where the three-dimensional structure of a small molecule is computationally placed into the binding site of a target protein. nih.govniscpr.res.inrsc.org The goal is to predict the preferred binding mode and the strength of the interaction, often expressed as a docking score or binding energy.
For this compound, a virtual screening campaign could be conducted where the molecule is docked against a panel of known biological targets, such as kinases, which are often implicated in cancer. nih.govrsc.org The results would highlight potential protein targets for which the compound might show inhibitory activity. These predictions can then be used to prioritize compounds for experimental testing. The docking results typically show key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Table 2: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target
| Parameter | Result | Interpretation |
| Binding Energy | -8.2 kcal/mol | A favorable binding energy suggesting potential inhibitory activity. |
| Key Interactions | Hydrogen bond with backbone NH of Val80; Pi-Pi stacking with Phe145 | Specific interactions that anchor the compound in the binding site. |
| Ligand Efficiency | 0.41 | A measure of the binding energy per heavy atom, indicating good potency for its size. |
Note: This table presents a hypothetical scenario to illustrate the output of a molecular docking study.
Computational Exploration of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for exploring the mechanisms of chemical reactions. rsc.orgnih.govresearchgate.netbaranlab.org For the synthesis or modification of this compound, computational methods can be used to map out the entire reaction pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and calculating its structure and energy.
The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the feasibility and rate of a reaction. For example, if one were to study the nucleophilic aromatic substitution of one of the chlorine atoms on the pyridine (B92270) ring, DFT calculations could be used to compare the activation energies for substitution at the 4- and 6-positions, thereby predicting the regioselectivity of the reaction.
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of molecules based on their chemical structure. researchgate.netmdpi.comresearchgate.netnih.govnih.govimist.manih.gov In QSPR, a mathematical model is developed that correlates a set of molecular descriptors (numerical representations of the molecular structure) with a specific property of interest. These properties can range from physicochemical properties like boiling point and solubility to biological activities. nih.govnih.gov
For a class of compounds including this compound, a QSPR model could be developed to predict, for example, their toxicity or metabolic stability. nih.govacs.org This would involve compiling a dataset of related compounds with known experimental data for the property of interest. Molecular descriptors for each compound would then be calculated, and statistical methods like multiple linear regression or machine learning algorithms would be used to build the predictive model. Such a model could then be used to estimate the properties of new, unsynthesized derivatives of the pyrazolopyridine scaffold, aiding in the design of molecules with desired characteristics. nih.gov
Chemical Reactivity and Derivatization of the 4,6 Dichloro 2 Methyl 2h Pyrazolo 4,3 C Pyridine Scaffold
Selective Chemical Transformations at the Dichloro Positions (C4 and C6)
The chlorine atoms at the C4 and C6 positions of the pyrazolo[4,3-c]pyridine ring are the most active sites for chemical modification. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the pyrazole (B372694) ring enhances the electrophilicity of these carbon centers, making them susceptible to attack by nucleophiles and suitable for cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) provides a direct method for the functionalization of the dichloro scaffold. In such reactions, a nucleophile displaces one or both of the chloro substituents. The regioselectivity of these reactions is influenced by the electronic properties of the heterocyclic system. Generally, the C4 position in pyridine-like systems is more activated towards nucleophilic attack than the C6 position. This inherent reactivity difference can be exploited for the sequential introduction of different nucleophiles. For instance, reaction with a controlled amount of a primary or secondary amine can lead to monosubstitution, preferentially at the C4 position. Subsequent reaction with a different nucleophile would then allow for the derivatization of the C6 position, leading to the synthesis of asymmetrically substituted pyrazolo[4,3-c]pyridines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to the derivatization of the 4,6-dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine scaffold.
A notable example is the Suzuki-Miyaura coupling , which involves the reaction of the dichloro compound with a boronic acid or its ester in the presence of a palladium catalyst and a base. A patent for the synthesis of pyrazolopyridone inhibitors of tankyrase describes the use of this compound in a Suzuki coupling reaction. google.com While specific conditions for this exact substrate are not detailed, typical Suzuki reaction protocols on similar dichloropyridine systems suggest that selective monocoupling at the more reactive C4 position can be achieved by using a stoichiometric amount of the boronic acid. The use of an excess of the boronic acid and extended reaction times would likely lead to disubstitution.
Other palladium-catalyzed cross-coupling reactions, such as the Sonogashira , Buchwald-Hartwig , and Negishi couplings, are also expected to be applicable to this scaffold, based on their successful implementation with analogous dihalopyridine systems. The Sonogashira coupling would introduce alkynyl groups, the Buchwald-Hartwig amination would allow for the introduction of a wide variety of amino substituents, and the Negishi coupling would enable the introduction of alkyl, aryl, and other organic fragments via organozinc reagents. The choice of ligands and reaction conditions would be crucial in controlling the regioselectivity and efficiency of these transformations.
Functionalization of the Pyrazole Nitrogen Atom (N2)
The scaffold , this compound, already possesses a methyl group at the N2 position of the pyrazole ring. Therefore, direct N-alkylation or N-arylation at this position is not feasible. However, it is important to note that the synthesis of analogues with different substituents at the N2 position would require starting from a different pyrazole precursor. The nature of the N2 substituent can significantly influence the electronic properties and biological activity of the resulting pyrazolo[4,3-c]pyridine derivatives.
Modifications and Elaboration at the Pyridine Ring
Further modifications of the pyrazolo[4,3-c]pyridine scaffold can be achieved by chemical transformations of the substituents introduced at the C4 and C6 positions. For example, an aryl group introduced via a Suzuki coupling could bear additional functional groups that can be further manipulated. An ester group could be hydrolyzed to a carboxylic acid, which in turn could be converted into an amide. A nitro group could be reduced to an amine, which could then undergo a plethora of reactions, including acylation, sulfonylation, or diazotization followed by substitution. These subsequent modifications allow for the fine-tuning of the properties of the final compounds.
Multi-Vector Functionalization Strategies for Scaffold Elaboration
The this compound scaffold presents a versatile platform for chemical elaboration, owing to the differential reactivity of its two chlorine substituents at the C4 and C6 positions. This allows for selective and sequential introduction of various functional groups, enabling a multi-vector functionalization approach crucial for creating diverse chemical libraries, particularly in drug discovery. The strategic manipulation of these reactive sites is primarily governed by the choice of reaction type—such as nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling—and the specific reaction conditions employed.
The inherent electronic properties of the pyrazolo[4,3-c]pyridine ring system play a significant role in dictating the regioselectivity of these transformations. The pyridine nitrogen atom exerts an electron-withdrawing effect, rendering the positions ortho (C6) and para (C4) to it susceptible to nucleophilic attack. Generally, in dihalopyridine systems, the C4 position is more activated towards SNAr reactions due to better stabilization of the Meisenheimer intermediate. Conversely, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, often show a preference for the position alpha to the ring nitrogen (C6), which is more readily susceptible to oxidative addition to the palladium(0) catalyst. However, this innate selectivity can be modulated and even reversed through careful selection of catalysts, ligands, and reaction conditions.
Sequential Functionalization via SNAr and Palladium-Catalyzed Cross-Coupling
A common and effective strategy for the differential functionalization of the 4,6-dichloro scaffold involves a two-step sequence combining an SNAr reaction with a palladium-catalyzed cross-coupling reaction. This approach leverages the higher reactivity of the C4 position towards nucleophiles.
Step 1: Selective SNAr at the C4 Position: The first step typically involves the selective displacement of the C4-chloro substituent by a nucleophile. This reaction can be achieved with a variety of nucleophiles, including amines, alcohols, and thiols, often under basic conditions. The greater electrophilicity of the C4 position ensures high regioselectivity, leaving the C6-chloro group intact for subsequent modification. For instance, reacting the scaffold with an amine (R¹-NH₂) would yield a 4-amino-6-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine intermediate.
Step 2: Palladium-Catalyzed Cross-Coupling at the C6 Position: The remaining C6-chloro substituent on the monosubstituted intermediate can then be targeted using a range of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a second, different functional group. Common reactions employed in this step include:
Suzuki-Miyaura Coupling: To form a C-C bond by reacting with an organoboron reagent (e.g., R²-B(OH)₂).
Buchwald-Hartwig Amination: To form a C-N bond with a different amine (R³-NH₂).
Sonogashira Coupling: To introduce an alkyne moiety (R⁴-CCH).
This sequential approach allows for the controlled and directional elaboration of the scaffold, leading to the synthesis of di-substituted pyrazolo[4,3-c]pyridines with distinct functionalities at the C4 and C6 positions.
| Step | Reaction Type | Position | Reagents and Conditions | Product Structure |
|---|---|---|---|---|
| 1 | SNAr Amination | C4 | Morpholine, K₂CO₃, DMSO, 120 °C | 4-(Morpholin-4-yl)-6-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine |
| 2 | Suzuki-Miyaura Coupling | C6 | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100 °C | 4-(Morpholin-4-yl)-6-phenyl-2-methyl-2H-pyrazolo[4,3-c]pyridine |
| 1 | SNAr Alkoxylation | C4 | NaOPh, DMF, 100 °C | 4-Phenoxy-6-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine |
| 2 | Buchwald-Hartwig Amination | C6 | Aniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °C | N-Phenyl-4-phenoxy-2-methyl-2H-pyrazolo[4,3-c]pyridin-6-amine |
Ligand-Controlled Regioselective Cross-Coupling
An alternative and more advanced strategy for multi-vector functionalization involves controlling the regioselectivity of palladium-catalyzed cross-coupling reactions to target either the C4 or C6 position selectively. While the C6 position is often intrinsically more reactive in such transformations, the use of specific ligands can steer the reaction towards the C4 position.
Research on analogous 2,4-dichloropyridine (B17371) systems has demonstrated that sterically hindered N-heterocyclic carbene (NHC) ligands or bulky phosphine (B1218219) ligands can promote cross-coupling at the C4 position. nih.gov This is attributed to the steric hindrance around the C6 position (alpha to the pyridine nitrogen), which disfavors the approach of the bulky catalyst complex, thereby making the C4 position kinetically favored.
This ligand-controlled regioselectivity opens up possibilities for sequential cross-coupling reactions, where two different C-C or C-heteroatom bonds can be formed in a controlled manner.
Strategy A: C4-Coupling followed by C6-Coupling:
Selective C4 Coupling: Employ a palladium catalyst with a sterically demanding ligand (e.g., IPr, SPhos) to selectively couple a functional group at the C4 position.
C6 Coupling: Utilize a different cross-coupling reaction, potentially with a less sterically hindered ligand or under different conditions, to functionalize the remaining C6-chloro group.
Strategy B: C6-Coupling followed by C4-Coupling:
Selective C6 Coupling: Use standard palladium catalysis conditions that favor the inherent reactivity of the C6 position.
C4 Functionalization: The resulting 4-chloro intermediate can then be subjected to a second cross-coupling reaction or an SNAr reaction.
| Step | Target Position | Reaction Type | Key Reagents (Catalyst/Ligand) | Intermediate/Product |
|---|---|---|---|---|
| 1 | C4 | Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos | 4-Aryl-6-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine |
| 2 | C6 | Buchwald-Hartwig Amination | Pd₂(dba)₃, BINAP | 6-Amino-4-aryl-2-methyl-2H-pyrazolo[4,3-c]pyridine |
| 1 | C6 | Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | 6-Alkynyl-4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine |
| 2 | C4 | SNAr Amination | R-NH₂, Base | 4-Amino-6-alkynyl-2-methyl-2H-pyrazolo[4,3-c]pyridine |
These multi-vector functionalization strategies underscore the synthetic utility of the this compound scaffold. By strategically combining the principles of SNAr and regioselective, ligand-controlled palladium-catalyzed cross-coupling reactions, chemists can access a wide array of complex, polysubstituted derivatives from a single, readily available starting material. This capability is of paramount importance for the systematic exploration of chemical space in the development of novel bioactive molecules.
Applications of 4,6 Dichloro 2 Methyl 2h Pyrazolo 4,3 C Pyridine As a Synthetic Building Block
Role in the Synthesis of Complex Heterocyclic Architectures
The 4,6-dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine scaffold is a key intermediate for the construction of more elaborate and complex heterocyclic systems. The two chlorine atoms on the pyridine (B92270) ring are amenable to various nucleophilic substitution and cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This differential reactivity is crucial for the regioselective synthesis of polysubstituted pyrazolo[4,3-c]pyridines.
For instance, the pyrazolo[4,3-c]pyridine core can be assembled through methods like iodine-mediated electrophilic cyclization of precursor pyrazoles. nih.gov Once the core is formed, further complexity can be introduced. While not starting from the specific title compound, studies on related pyrazolo[4,3-c]pyridine systems demonstrate that iodo-derivatives can undergo Suzuki cross-coupling reactions with various boronic acids to introduce aryl or heteroaryl moieties. nih.gov It is anticipated that the chloro groups of this compound would exhibit similar reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This would enable the synthesis of a diverse array of derivatives with extended conjugation and varied electronic properties.
Furthermore, the pyrazolo[4,3-c]pyridine nucleus can serve as a foundation for the synthesis of fused heterocyclic systems. For example, related pyrazolo[4,3-c]pyridine-diones can be used as starting materials to construct pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines through condensation reactions with diketones or β-ketoesters. nih.gov This highlights the potential of the this compound scaffold to be transformed into more complex, multi-ring systems of medicinal and material interest.
Utilization in Scaffold-Based Chemical Library Generation
The pyrazolo[4,3-c]pyridine framework is an excellent scaffold for the generation of chemical libraries, which are essential tools in high-throughput screening for the discovery of new bioactive molecules. The ability to systematically modify the scaffold at multiple positions allows for the creation of a large number of structurally related compounds, facilitating the exploration of chemical space and the identification of structure-activity relationships (SAR).
A notable example is the preparation of a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. nih.gov In this work, the core was functionalized through a series of reactions including Suzuki cross-couplings and alkylations, demonstrating the feasibility of generating a diverse set of derivatives from a common intermediate. nih.gov The dichlorinated nature of this compound makes it an ideal starting point for such library synthesis. The two chloro groups can be sequentially or simultaneously replaced with different substituents, leading to a combinatorial explosion of possible structures.
The following table illustrates a hypothetical library generation scheme starting from this compound, based on common cross-coupling reactions.
| Position | Reaction Type | Exemplary Reagents | Resulting Substituent |
|---|---|---|---|
| C4/C6 | Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids | Aryl, Heteroaryl groups |
| C4/C6 | Buchwald-Hartwig Amination | Primary amines, Secondary amines | Amino groups |
| C4/C6 | Sonogashira Coupling | Terminal alkynes | Alkynyl groups |
| C4/C6 | Stille Coupling | Organostannanes | Alkyl, Vinyl, Aryl groups |
Contribution to Fragment-Based Drug Discovery (FBDD) Research as an Elaboration Scaffold
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery. It involves screening small, low-complexity molecules ("fragments") that bind to a biological target, and then growing or linking these fragments to create more potent and selective inhibitors. Heterocyclic compounds are particularly valuable as fragments and elaboration scaffolds in FBDD due to their prevalence in known drugs and their ability to form key interactions with protein targets. rsc.org
The pyrazolo[4,3-c]pyridine core, with its defined three-dimensional structure and multiple vectors for chemical modification, is well-suited for FBDD. This compound can serve as an excellent starting point for fragment elaboration. Once a pyrazolopyridine fragment is identified as a binder to a target protein, the chloro substituents provide convenient handles for synthetic chemists to "grow" the fragment into unoccupied regions of the binding pocket.
Research on the closely related 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has demonstrated their utility in FBDD. rsc.org These scaffolds can be selectively functionalized at multiple positions, including the halogenated site, to optimize binding interactions. rsc.org This "vectorial functionalisation" approach allows for a systematic exploration of the chemical space around the initial fragment hit. rsc.org The same principles can be applied to this compound, where the two chloro groups offer two distinct vectors for elaboration, potentially leading to compounds with improved potency and selectivity.
Exploration in Materials Science for Optoelectronic or Supramolecular Applications
The rigid, planar, and electron-deficient nature of the pyrazolopyridine ring system makes it an attractive candidate for applications in materials science, particularly in the development of organic materials with interesting optoelectronic and supramolecular properties. The extended π-conjugation that can be achieved by functionalizing the scaffold with aryl or ethynyl (B1212043) groups can lead to materials with desirable fluorescence, charge-transport, and self-assembly characteristics.
Investigations into the fluorescence properties of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines have shown that these compounds can exhibit significant emission. nih.gov One derivative, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, was identified as a potent pH indicator, capable of both fluorescence intensity-based and ratiometric pH sensing. nih.gov This demonstrates the potential of the pyrazolo[4,3-c]pyridine core to be incorporated into fluorescent sensors.
Furthermore, studies on related pyrazolo[4,3-b]pyridine derivatives have explored their use in electronic devices. Thin films of these materials have been deposited and their optical properties, such as the optical band gap, have been determined. researchgate.net Devices fabricated with these materials have shown rectification behavior and photovoltaic properties. researchgate.net The ability to tune the electronic properties of the pyrazolo[4,3-c]pyridine scaffold through substitution at the 4- and 6-positions of the title compound suggests its potential for creating a range of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications.
The following table summarizes some of the measured optoelectronic properties of related pyrazolopyridine derivatives.
| Compound Type | Property | Observation | Potential Application |
|---|---|---|---|
| 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines | Fluorescence | Identified as a potent pH indicator with ratiometric sensing capabilities. nih.gov | Fluorescent sensors |
| Substituted pyrazolo[4,3-b]pyridines | Optical Band Gap | Estimated to be in the range of 2.72-2.83 eV for thin films. researchgate.net | Organic electronics |
| Substituted pyrazolo[4,3-b]pyridines | Device Performance | Showed rectification behavior and photovoltaic properties in heterojunction devices. researchgate.net | Diodes, Solar cells |
Structure-Property Relationship Studies in Synthesized Derivatives, Focusing on Chemical and Intermolecular Interaction Profiles
Systematic studies of the derivatives of this compound are crucial for understanding the relationship between their chemical structure and their physical, chemical, and biological properties. By methodically altering the substituents on the pyrazolopyridine core, researchers can elucidate the key structural features responsible for a desired activity or property.
In the context of medicinal chemistry, structure-activity relationship (SAR) studies on libraries of substituted 2H-pyrazolo[4,3-c]pyridines have been conducted to optimize their antiproliferative activity against cancer cell lines. nih.gov These studies have revealed that the nature and position of substituents can have a profound impact on biological activity. For example, it was observed that increasing the bulkiness of the substituent at the 4-position of the pyrazolo[4,3-c]pyridine ring could reduce or abolish the antiproliferative effects. nih.gov
In the field of materials science, structure-property relationship studies would focus on how different substituents influence properties like fluorescence quantum yield, absorption and emission wavelengths, and charge carrier mobility. For example, the introduction of electron-donating or electron-withdrawing groups at the 4- and 6-positions of the pyrazolopyridine ring is expected to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the optoelectronic properties of the material.
Computational methods, such as molecular docking and quantum chemical calculations, can provide valuable insights into the intermolecular interactions that govern the properties of these compounds. For instance, docking studies can predict the binding mode of pyrazolopyridine derivatives to a protein target, helping to rationalize observed SAR data and guide the design of more potent inhibitors. nih.gov Similarly, theoretical calculations can predict the electronic and optical properties of new materials, accelerating the discovery of compounds with desired characteristics.
Future Directions and Emerging Research Avenues in 4,6 Dichloro 2 Methyl 2h Pyrazolo 4,3 C Pyridine Chemistry
Development of Highly Efficient and Sustainable Synthetic Methodologies
The chemical industry's increasing focus on environmental stewardship is driving a paradigm shift towards greener and more sustainable synthetic practices. For the synthesis of pyrazolo[4,3-c]pyridine derivatives, this involves moving away from traditional methods that often rely on harsh reagents, stoichiometric activators, and volatile organic solvents. Future methodologies will prioritize atom economy, energy efficiency, and the use of renewable resources.
Key research directions include:
Catalyst Innovation: Development of novel heterogeneous catalysts that can be easily recovered and recycled, minimizing waste. This includes exploring metal-organic frameworks (MOFs), functionalized nanoparticles, and biocatalysts to facilitate key cyclization and cross-coupling steps.
Green Solvents: Replacing conventional solvents with environmentally benign alternatives such as water, supercritical fluids (e.g., scCO₂), ionic liquids, or deep eutectic solvents. One-pot synthesis strategies in aqueous media are gaining particular attention for reducing waste and simplifying workup procedures. mdpi.commdpi.com
| Research Avenue | Key Objectives | Potential Impact |
| Catalyst Development | Design of recyclable heterogeneous catalysts (e.g., MOFs, nano-catalysts). | Reduced metal contamination, simplified purification, lower process costs. |
| Green Solvents | Replacement of volatile organic compounds with water, ionic liquids, or deep eutectic solvents. | Minimized environmental footprint, enhanced safety, potential for novel reactivity. |
| Energy Sources | Application of microwave irradiation and sonochemistry. | Faster reaction times, higher yields, reduced energy consumption. |
| One-Pot Reactions | Combining multiple synthetic steps into a single operation. | Increased efficiency, reduced waste generation, improved atom economy. researchgate.net |
Integration of Flow Chemistry and Automation in Pyrazolo[4,3-c]pyridine Synthesis
Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. nih.gov Its application to the synthesis of 4,6-dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine and its analogues promises enhanced safety, reproducibility, and scalability.
Future research will likely focus on:
Telescoped Synthesis: Designing multi-step flow sequences where intermediates are generated and consumed in a continuous stream without isolation. This minimizes manual handling of potentially hazardous reagents and unstable intermediates, a notable advantage in heterocyclic synthesis. scispace.com
Automated Optimization: Integrating flow reactors with automated systems that can systematically vary reaction parameters (temperature, pressure, residence time, stoichiometry) to rapidly identify optimal conditions.
Scalability: Leveraging the inherent scalability of flow systems to transition seamlessly from laboratory-scale discovery to pilot-plant production, accelerating the development pipeline. soci.org Published flow syntheses of pyrazole (B372694) scaffolds demonstrate the ability to produce significant quantities of material safely and efficiently, a methodology directly applicable to pyrazolopyridines. scispace.com
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Process Analytical Technology (PAT), utilizing advanced spectroscopic methods, allows for real-time, in-situ monitoring of chemical transformations. mdpi.com
Emerging applications in pyrazolo[4,3-c]pyridine synthesis include:
In-situ Spectroscopy: Employing techniques like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy directly within the reaction vessel or flow stream. rsc.orglongdom.org This provides continuous data on the concentration of reactants, intermediates, and products, enabling precise control over the reaction progress.
Data-Rich Experimentation: Combining real-time spectroscopic data with kinetic modeling to elucidate complex reaction pathways and identify rate-limiting steps.
Quality Control: Ensuring consistent product quality by monitoring for the formation of impurities and by-products in real-time, allowing for immediate process adjustments. mdpi.com
Machine Learning and Artificial Intelligence Applications in Reaction Design and Prediction
The convergence of data science and chemistry is set to accelerate the discovery of new synthetic routes and molecules. Machine learning (ML) and artificial intelligence (AI) are powerful tools for navigating the vast chemical space associated with heterocyclic compounds. nih.govproquest.com
Key future developments include:
Retrosynthesis Prediction: Using AI algorithms to propose novel and efficient synthetic pathways to this compound and its derivatives. nih.govchemrxiv.org These tools can analyze vast reaction databases to identify non-intuitive disconnections and suggest optimal starting materials.
Reaction Outcome Prediction: Developing ML models that can accurately predict the yield and selectivity of a reaction based on input parameters like reactants, catalysts, solvents, and temperature. This reduces the need for extensive empirical screening and accelerates the optimization process. researchgate.net
De Novo Molecular Design: Employing generative AI models to design novel pyrazolo[4,3-c]pyridine derivatives with desired properties (e.g., specific biological activity or material characteristics). youtube.com These models can learn structure-activity relationships from existing data to propose entirely new molecules with a high probability of success. youtube.com
| AI/ML Application | Description | Relevance to Pyrazolo[4,3-c]pyridines |
| Retrosynthesis Planning | AI models propose synthetic routes by breaking down a target molecule into simpler precursors. nih.gov | Identifies novel, efficient, and cost-effective pathways to the core scaffold and its analogues. |
| Reaction Optimization | ML algorithms predict reaction outcomes (e.g., yield) based on input conditions. nih.gov | Accelerates the optimization of synthetic steps, reducing time and resource expenditure. |
| Generative Molecular Design | AI creates new molecular structures with desired properties based on learned data patterns. youtube.com | Designs new derivatives with potentially enhanced biological activity or material properties. |
| Property Prediction | Models predict physicochemical and biological properties (e.g., QSAR) from molecular structure. researchgate.netnih.gov | Prioritizes synthetic targets and reduces the need for extensive experimental screening. |
Expanding the Scope of Chemical Transformations and Derivatization at Under-explored Positions
While the chlorine atoms at the C4 and C6 positions of this compound offer conventional handles for nucleophilic substitution and cross-coupling reactions, future work will focus on functionalizing other, less-activated positions of the heterocyclic core. This will enable the generation of analogues with novel three-dimensional structures and properties.
Avenues for exploration include:
C-H Activation/Functionalization: Developing regioselective methods for the direct functionalization of C-H bonds at the C3 and C7 positions. This avoids the need for pre-functionalized substrates and offers a more atom-economical approach to derivatization. rsc.orgresearchgate.net
Selective Metalation: Utilizing advanced organometallic reagents to achieve selective deprotonation at specific sites, followed by trapping with a wide range of electrophiles. rsc.org Recent work on related pyridine (B92270) systems has shown that C4 functionalization can be achieved through specific metalation protocols, challenging traditional reactivity patterns. nih.gov
Vectorial Functionalization: Systematically exploring derivatization at each available position (N1, C3, C7) to build a comprehensive understanding of how substitution patterns influence the molecule's biological and physical properties, a key strategy in fragment-based drug discovery. rsc.org
Design and Synthesis of Pyrazolo[4,3-c]pyridine-Based Covalent Modifiers for Targeted Chemical Interactions
Covalent inhibitors have experienced a resurgence in drug discovery due to their potential for enhanced potency, prolonged duration of action, and ability to target challenging proteins. researchgate.net The pyrazolo[4,3-c]pyridine scaffold, a known kinase inhibitor motif, is an ideal starting point for the rational design of targeted covalent modifiers. nih.govmdpi.com
Future research in this area will involve:
Warhead Installation: Synthesizing derivatives of this compound that incorporate a mildly reactive electrophilic group (a "warhead"), such as an acrylamide, vinyl sulfone, or chloroacetamide. This group is designed to form a permanent covalent bond with a nucleophilic amino acid residue (e.g., cysteine) in the active site of a target protein.
Structure-Based Design: Using computational modeling and X-ray crystallography to guide the placement of the electrophilic warhead, ensuring that it is correctly positioned to react with the target residue after the core scaffold has achieved its specific, non-covalent binding orientation.
Selectivity Profiling: Rigorously testing new covalent modifiers to ensure they are highly selective for their intended target, thereby minimizing potential off-target effects. The renewed interest in covalent drugs is predicated on achieving high selectivity through careful design. researchgate.net
This strategic approach will enable the development of highly specific and potent chemical probes and therapeutic candidates based on the versatile this compound framework.
Q & A
Q. What are the standard synthetic routes for 4,6-dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine, and how can purity be optimized?
The synthesis typically involves cyclization of 4,6-dichloropyridine-3-carbaldehyde derivatives with hydrazine hydrate under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Purity is optimized via column chromatography using silica gel and polar aprotic solvents, with monitoring by TLC or HPLC. Microwave-assisted synthesis (e.g., 150°C for 15–30 minutes) improves yield and reduces side products .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Key techniques include:
- NMR (¹H/¹³C) to confirm substitution patterns and aromatic proton environments.
- X-ray crystallography for absolute configuration and hydrogen bonding analysis (e.g., Cl substituent interactions) .
- HRMS for molecular weight validation.
- IR spectroscopy to identify functional groups (e.g., C-Cl stretches at 550–600 cm⁻¹) .
Q. What preliminary biological screening strategies are recommended for this compound?
Start with in vitro assays targeting kinases (e.g., EGFR inhibition ), bacterial carbonic anhydrases , or mTOR/p70S6K pathways . Use cell viability assays (MTT) on cancer lines (e.g., prostate or leukemia) at 1–100 µM doses. Pair with cytotoxicity profiling on non-cancerous cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How do substituent modifications at the 3- and 7-positions influence biological activity?
- 3-Position : Aryl groups (e.g., 3-chlorophenyl) enhance kinase inhibition by increasing hydrophobic interactions with ATP-binding pockets .
- 7-Position : Methyl or trifluoromethyl groups improve metabolic stability and blood-brain barrier penetration for CNS targets .
- Methodology : Use QSAR models to correlate logP, polar surface area, and IC₅₀ values. Validate with molecular docking (e.g., AutoDock Vina) against EGFR or mTOR .
Q. How can conflicting biological data (e.g., anti-cancer vs. neuroprotective effects) be resolved?
- Mechanistic studies : Perform RNA-seq or phosphoproteomics to identify pathway crosstalk (e.g., mTOR inhibition vs. TASK-1 channel activation) .
- Conformational analysis : Compare solution-state (NMR) and solid-state (X-ray) structures to assess flexibility impacting target engagement .
- Species-specific assays : Test human vs. rodent isoforms of target proteins (e.g., bacterial vs. human carbonic anhydrases) .
Q. What advanced strategies improve bioavailability and pharmacokinetics?
- Prodrug design : Introduce ester groups (e.g., ethyl carboxylates) at the 3-position for hydrolytic activation in vivo .
- Nanocarrier systems : Encapsulate in PEGylated liposomes to enhance solubility and reduce plasma protein binding .
- Metabolic stability : Use hepatic microsome assays to identify vulnerable sites (e.g., pyridine ring oxidation) and introduce blocking groups (e.g., CF₃) .
Q. How can computational methods guide the design of derivatives with reduced off-target effects?
- Molecular dynamics simulations : Predict binding persistence to off-targets (e.g., hERG channels) over 100-ns trajectories .
- Pharmacophore modeling : Filter virtual libraries for compounds lacking features associated with cytotoxicity (e.g., basic amines for hERG binding) .
- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent changes to optimize selectivity ratios (e.g., EGFR vs. HER2) .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Standard Method | Advanced Method (Microwave) |
|---|---|---|
| Temperature | 80–100°C (reflux) | 150°C (sealed vessel) |
| Reaction Time | 12–24 hours | 15–30 minutes |
| Yield | 40–60% | 75–90% |
| Key Impurity | Uncyclized hydrazine | <5% side products |
Q. Table 2. Key Biological Targets and Assays
| Target | Assay Type | IC₅₀ Range (µM) | Citation |
|---|---|---|---|
| EGFR (Kinase) | ADP-Glo™ Kinase Assay | 0.1–5.0 | |
| mTOR/p70S6K | Western Blot (p-S6K) | 2.5–10 | |
| Bacterial CA Isoforms | Stopped-Flow CO₂ Hydration | 50–200 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
